molecular formula C18H20O2 B13970137 Dihydrohonokiol

Dihydrohonokiol

Cat. No.: B13970137
M. Wt: 268.3 g/mol
InChI Key: IBKNHHZQPPUDQJ-UHFFFAOYSA-N
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Description

3’-Allyl-5-propyl-[1,1’-biphenyl]-2,4’-diol is an organic compound belonging to the biphenyl class of aromatic hydrocarbons This compound features two phenyl rings connected by a single bond, with allyl and propyl substituents at specific positions on the rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Allyl-5-propyl-[1,1’-biphenyl]-2,4’-diol can be achieved through several methods, including:

    Suzuki-Miyaura Coupling: This method involves the coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base.

    Friedel-Crafts Alkylation: This method involves the alkylation of biphenyl with allyl and propyl halides in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).

Industrial Production Methods

Industrial production of 3’-Allyl-5-propyl-[1,1’-biphenyl]-2,4’-diol typically involves large-scale application of the Suzuki-Miyaura coupling due to its efficiency and high yield. The process is optimized to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3’-Allyl-5-propyl-[1,1’-biphenyl]-2,4’-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Dihydroxy derivatives.

    Substitution: Halogenated or nitrated biphenyl derivatives.

Scientific Research Applications

3’-Allyl-5-propyl-[1,1’-biphenyl]-2,4’-diol has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of polymers, resins, and other industrial materials

Mechanism of Action

The mechanism by which 3’-Allyl-5-propyl-[1,1’-biphenyl]-2,4’-diol exerts its effects involves interactions with various molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their activity. The aromatic rings can participate in π-π interactions, affecting the compound’s binding affinity to receptors and enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3’-Allyl-5-propyl-[1,1’-biphenyl]-2,4’-diol is unique due to the presence of both allyl and propyl substituents, which enhance its reactivity and potential applications. The combination of these substituents with the biphenyl structure and hydroxyl groups provides a versatile platform for further functionalization and exploration in various fields.

Properties

Molecular Formula

C18H20O2

Molecular Weight

268.3 g/mol

IUPAC Name

2-(4-hydroxy-3-prop-2-enylphenyl)-4-propylphenol

InChI

InChI=1S/C18H20O2/c1-3-5-13-7-9-18(20)16(11-13)14-8-10-17(19)15(12-14)6-4-2/h4,7-12,19-20H,2-3,5-6H2,1H3

InChI Key

IBKNHHZQPPUDQJ-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=C(C=C1)O)C2=CC(=C(C=C2)O)CC=C

Origin of Product

United States

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